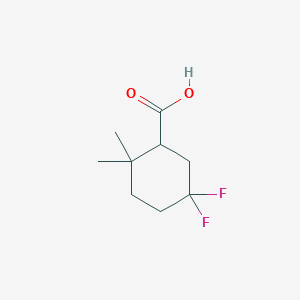

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring, with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid typically involves the fluorination of a suitable precursor, such as 2,2-dimethylcyclohexane-1-carboxylic acid. The fluorination process can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions. Derivatives like methyl esters or amides can be synthesized under mild conditions:

Fluorine atoms at the 5-position enhance electrophilicity of the carbonyl carbon, while dimethyl groups at the 2-position slow reaction kinetics due to steric bulk .

Decarboxylation Pathways

Thermal or photochemical decarboxylation is feasible, particularly under radical-initiated conditions:

-

Photoredox-Catalyzed Decarboxylation :

Irradiation with blue LEDs in the presence of 4CzIPN photocatalyst generates a stabilized alkyl radical intermediate, enabling C–C bond formation with ketones (e.g., 3-oxetanol synthesis) .

RCO2Hhν,4CzIPNR∙+CO2

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Analogous α-amino acids | 4CzIPN/CrCl<sub>3</sub> | 3-Oxetanols | 60–80% |

Fluorine-Specific Reactivity

The geminal difluoro motif (C–F<sub>2</sub>) introduces unique properties:

-

Hydrogen Bonding : Fluorines reduce hydrogen-bond donor capacity (lnK<sub>eq</sub> ≈ −0.5 vs. −2.5 for non-fluorinated analogs), enhancing membrane permeability .

-

Electrophilic Fluorination Resistance : The C–F bonds remain intact under common fluorinating agents (e.g., Selectfluor).

Cyclohexane Ring Modifications

The cyclohexane backbone participates in stereoselective reactions:

-

Oxidation : Tertiary C–H bonds adjacent to dimethyl groups resist oxidation under standard conditions (e.g., KMnO<sub>4</sub>).

-

Ring-Opening : No observed ring-opening with nucleophiles (e.g., H<sub>2</sub>O/acid), likely due to steric protection .

Stability and Storage

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for selective reactions that can lead to the development of new materials with desirable properties.

Biology

This compound has shown potential in biological research, particularly in enzyme inhibition and protein-ligand interactions . The fluorine atoms increase binding affinity through strong hydrogen bonds and electrostatic interactions, making it useful for studying metabolic pathways.

Medicine

In medicinal chemistry, research has focused on its potential pharmaceutical applications. Studies have explored the compound's ability to inhibit specific enzymes, which could impact drug development and metabolic studies. Modifications to its structure have led to derivatives with enhanced solubility and bioavailability while maintaining biological efficacy.

Industry

Industrially, this compound is utilized in the development of new materials such as fluorinated polymers , which exhibit unique properties beneficial for various applications.

Enzyme Inhibition Studies

In a notable study investigating enzyme inhibition, this compound demonstrated significant inhibitory activity against specific targets. The compound's ability to form multiple hydrogen bonds with the active site of the enzyme was identified as a key factor in its efficacy.

Pharmacological Applications

Research has explored analogs derived from this compound that possess improved pharmacological profiles. These modifications aim to enhance solubility and bioavailability while retaining or improving biological activity.

Mecanismo De Acción

The mechanism of action of 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethylcyclohexane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties.

5,5-Dichloro-2,2-dimethylcyclohexane-1-carboxylic acid: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

5,5-Difluoro-2,2-dimethylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various research applications.

Actividad Biológica

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid (CAS No. 2230802-76-1) is a fluorinated cyclohexane derivative notable for its unique chemical structure, which includes two fluorine atoms and two methyl groups attached to a cyclohexane ring with a carboxylic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

- Molecular Formula : C9H14F2O2

- Molecular Weight : 192.20 g/mol

- Purity : 95%

- Physical State : Oil

- Boiling Point : Approximately 249.5 °C (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity through strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways and cellular functions.

- Protein-Ligand Interactions : The compound's structure allows it to interact favorably with proteins, which is crucial in drug design and development .

Enzyme Inhibition Studies

In a study investigating enzyme inhibition, this compound demonstrated significant activity against certain targets. The compound's ability to form multiple hydrogen bonds with the active site of the enzyme was highlighted as a key factor in its inhibitory action .

Pharmacological Applications

Research has explored the use of this compound in medicinal chemistry, particularly in developing analogs with improved pharmacological profiles. For instance, modifications to the core structure have led to derivatives with enhanced solubility and bioavailability while maintaining or improving biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,2-Dimethylcyclohexane-1-carboxylic acid | Lacks fluorine atoms | Lower binding affinity compared to difluorinated variant |

| 5,5-Dichloro-2,2-dimethylcyclohexane-1-carboxylic acid | Contains chlorine instead of fluorine | Variations in reactivity and biological activity |

| 5,5-Difluoro-2,2-dimethylcyclohexane-1-methanol | Hydroxyl group instead of carboxylic acid | Different interaction profile with biological targets |

Propiedades

IUPAC Name |

5,5-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-8(2)3-4-9(10,11)5-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLQOHVSMASOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1C(=O)O)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.